molecular formula C10H9FN2O3S2 B2898923 2-(3-Fluorosulfonyloxyanilino)-5-methyl-1,3-thiazole CAS No. 2411249-88-0

2-(3-Fluorosulfonyloxyanilino)-5-methyl-1,3-thiazole

Cat. No. B2898923
CAS RN: 2411249-88-0
M. Wt: 288.31
InChI Key: XDEPCUAULSRNHP-UHFFFAOYSA-N
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Description

Fluorosulfonyl compounds are a class of organic compounds that contain a sulfonyl group (-SO2-) and a fluorine atom. They are often used in organic synthesis due to their reactivity .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. Unfortunately, without specific information on “2-(3-Fluorosulfonyloxyanilino)-5-methyl-1,3-thiazole”, I can’t provide a detailed analysis.


Chemical Reactions Analysis

Fluorosulfonyl compounds are known to participate in various chemical reactions. They can act as electrophiles in nucleophilic substitution reactions . The specific reactions that “2-(3-Fluorosulfonyloxyanilino)-5-methyl-1,3-thiazole” can undergo would depend on its structure and the reaction conditions.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be predicted based on the structure of the compound, but accurate values usually require experimental determination .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific information on the biological activity of “2-(3-Fluorosulfonyloxyanilino)-5-methyl-1,3-thiazole”, I can’t provide a detailed analysis .

Safety and Hazards

The safety and hazards of a compound depend on its reactivity and toxicity. Fluorosulfonyl compounds can be hazardous due to their reactivity and potential for fluorine release . Always refer to the safety data sheet (SDS) for specific safety information.

properties

IUPAC Name

2-(3-fluorosulfonyloxyanilino)-5-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O3S2/c1-7-6-12-10(17-7)13-8-3-2-4-9(5-8)16-18(11,14)15/h2-6H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDEPCUAULSRNHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC2=CC(=CC=C2)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluorosulfonyloxyanilino)-5-methyl-1,3-thiazole

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